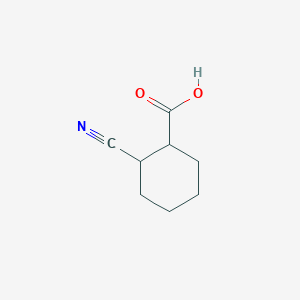
2-Cyanocyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanocyclohexane-1-carboxylic acid (CCA) is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its unique properties. CCA is an important intermediate in the synthesis of various bioactive compounds and is used in the pharmaceutical industry for the development of novel drugs.
Mécanisme D'action
The mechanism of action of 2-Cyanocyclohexane-1-carboxylic acid is not fully understood. However, it is believed that 2-Cyanocyclohexane-1-carboxylic acid exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, 2-Cyanocyclohexane-1-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-Cyanocyclohexane-1-carboxylic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Cyanocyclohexane-1-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-Cyanocyclohexane-1-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-Cyanocyclohexane-1-carboxylic acid has been reported to have antimicrobial and antiviral activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Cyanocyclohexane-1-carboxylic acid in lab experiments include its easy availability, low cost, and high purity. 2-Cyanocyclohexane-1-carboxylic acid is also stable under normal laboratory conditions and can be stored for long periods of time. However, the limitations of using 2-Cyanocyclohexane-1-carboxylic acid in lab experiments include its low solubility in water and organic solvents, which can make it difficult to dissolve and handle. Additionally, 2-Cyanocyclohexane-1-carboxylic acid can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-Cyanocyclohexane-1-carboxylic acid. One potential direction is the synthesis of novel derivatives of 2-Cyanocyclohexane-1-carboxylic acid with improved biological activities. Another direction is the investigation of the mechanism of action of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives. Additionally, the potential use of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives in the treatment of various diseases, including cancer and viral infections, should be explored further. Finally, the development of new methods for the synthesis and purification of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives would be of great interest to the scientific community.
Conclusion:
In conclusion, 2-Cyanocyclohexane-1-carboxylic acid is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its unique properties. 2-Cyanocyclohexane-1-carboxylic acid has been extensively studied for its biological activities and its potential use in drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Cyanocyclohexane-1-carboxylic acid have been discussed in this paper. Further research is needed to fully understand the potential of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-Cyanocyclohexane-1-carboxylic acid involves the reaction of cyclohexanone with malononitrile in the presence of sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation reaction, resulting in the formation of 2-Cyanocyclohexane-1-carboxylic acid. The purity of 2-Cyanocyclohexane-1-carboxylic acid can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
2-Cyanocyclohexane-1-carboxylic acid has been extensively studied for its biological activities and its potential use in drug development. 2-Cyanocyclohexane-1-carboxylic acid has been shown to exhibit antimicrobial, antiviral, antitumor, and anti-inflammatory activities. It has been reported to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells. 2-Cyanocyclohexane-1-carboxylic acid has also been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2).
Propriétés
Numéro CAS |
115720-23-5 |
|---|---|
Nom du produit |
2-Cyanocyclohexane-1-carboxylic acid |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-cyanocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-4H2,(H,10,11) |
Clé InChI |
RTGNUEPVEHANTN-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C#N)C(=O)O |
SMILES canonique |
C1CCC(C(C1)C#N)C(=O)O |
Synonymes |
Cyclohexanecarboxylic acid, 2-cyano- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



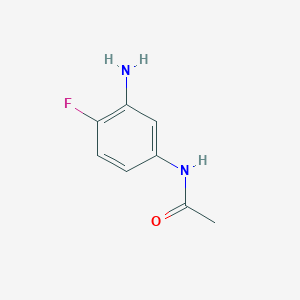
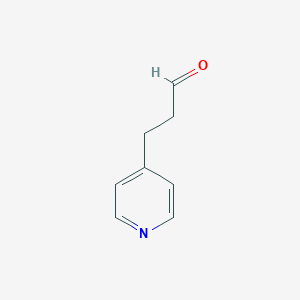
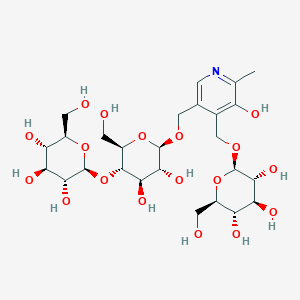
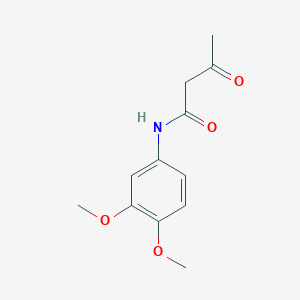
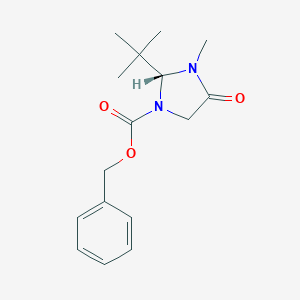
![(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B40714.png)
![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)
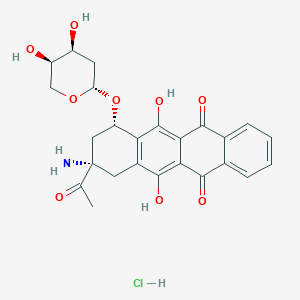
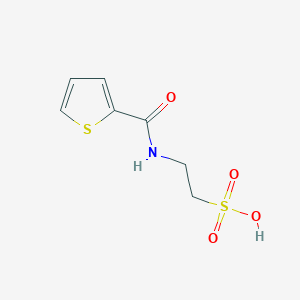
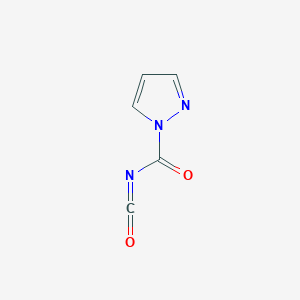
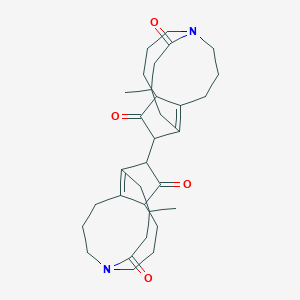
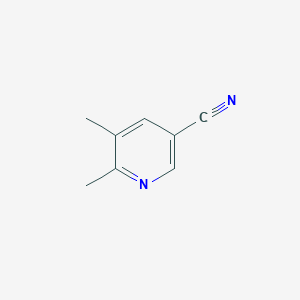
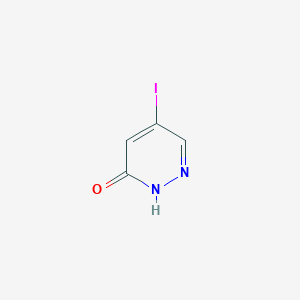
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)